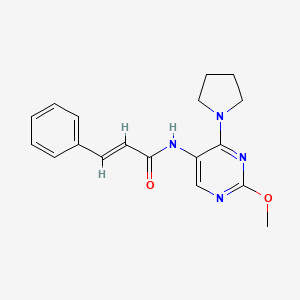
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyrrolidinyl group, as well as a cinnamamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is functionalized with a methoxy group and a pyrrolidinyl group. The cinnamamide moiety is then introduced through an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the cinnamamide moiety would yield the corresponding amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: It could be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. The pyrimidine ring and cinnamamide moiety can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and cinnamamide analogs, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 4-methoxy-2-(pyrrolidin-1-yl)pyrimidine
- N-(4-methoxyphenyl)cinnamamide
Uniqueness
What sets N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cinnamamide apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of both a pyrimidine ring and a cinnamamide moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications.
属性
IUPAC Name |
(E)-N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-24-18-19-13-15(17(21-18)22-11-5-6-12-22)20-16(23)10-9-14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJQRTPWDVFIAS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-Methoxyphenyl)ethyl]amino}propanoic acid hydrochloride](/img/structure/B2601415.png)
![N-tert-butyl-N-(cyanomethyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2601417.png)
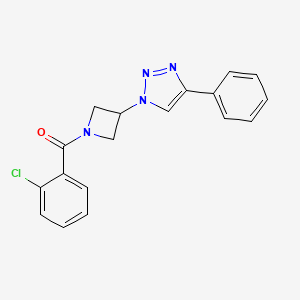
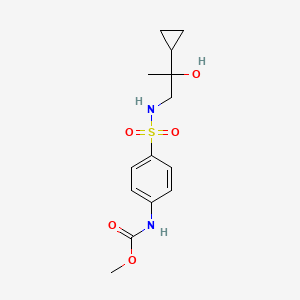
![N-(4-{[(4-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2601421.png)

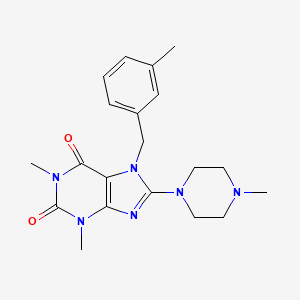
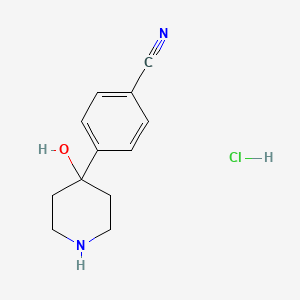
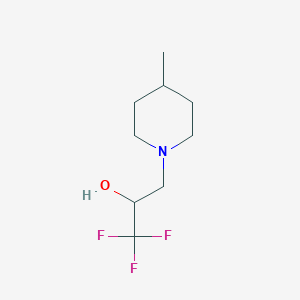
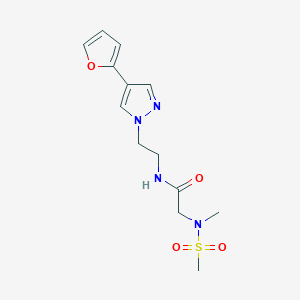
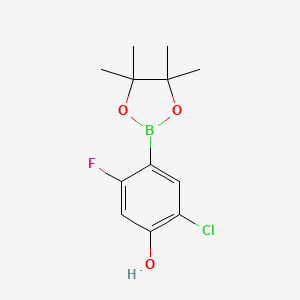
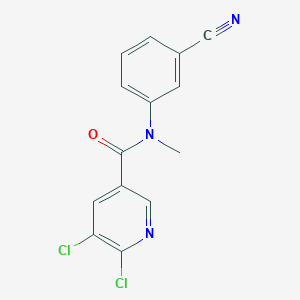
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-chloro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2601435.png)
![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide](/img/structure/B2601436.png)
